An In-Depth Technical Guide to the Chemical Properties of (2E)-2-Ethyl-2-hexen-1-ol
An In-Depth Technical Guide to the Chemical Properties of (2E)-2-Ethyl-2-hexen-1-ol
Prepared by: Gemini, Senior Application Scientist
Introduction
(2E)-2-Ethyl-2-hexen-1-ol (CAS No: 50639-00-4) is an eight-carbon, branched-chain primary allylic alcohol. Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, imparts unique reactivity that makes it a valuable intermediate in specialized organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, designed for researchers and professionals in drug development and chemical sciences.
It is critical to distinguish 2-ethyl-2-hexen-1-ol from its saturated and more commercially prevalent analog, 2-ethylhexan-1-ol (CAS No: 104-76-7). The presence of the C=C double bond in the allylic position fundamentally alters the chemical behavior of the molecule, opening up specific reaction pathways not available to its saturated counterpart. While data on 2-ethyl-2-hexen-1-ol is less abundant, this guide synthesizes the available information and draws logical, field-proven insights from the established chemistry of related allylic alcohols.
Part 1: Physicochemical and Identification Properties
The core identity and physical characteristics of a compound are foundational to its application in any experimental setting. The following tables summarize the key identification and physicochemical properties of (2E)-2-Ethyl-2-hexen-1-ol.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2E)-2-ethylhex-2-en-1-ol | |
| CAS Number | 50639-00-4 | |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Synonyms | 2-Ethylhex-2-enol, (E)-2-ethyl-2-hexen-1-ol, trans-2-Ethyl-2-hexen-1-ol | |
| InChI Key | JSRFYJBJQPGAAA-SOFGYWHQSA-N |
| Canonical SMILES | CCCC=C(CC)CO | |
Table 2: Physicochemical Properties Experimental data for many physical properties of (2E)-2-Ethyl-2-hexen-1-ol are not readily available in peer-reviewed literature. The data presented below includes computed values and, for comparative context, experimental values for its saturated analog, 2-ethylhexan-1-ol.
| Property | (2E)-2-Ethyl-2-hexen-1-ol (CAS: 50639-00-4) | 2-Ethylhexan-1-ol (CAS: 104-76-7) [For Comparison] | Source(s) |
| Physical Form | Colorless Liquid | Colorless Liquid | |
| Odor | Characteristic | Mild, slightly floral | |
| Boiling Point | Data not available | 183-186 °C | |
| Melting Point | Data not available | -76 °C | |
| Density | Data not available | 0.833 g/mL at 25 °C | |
| Solubility | Limited in water; soluble in organic solvents | Poorly soluble in water (1 g/L at 20 °C) | |
| XLogP3-AA (Computed) | 2.4 | 2.7 (Experimental LogP) | |
| Refractive Index | Data not available | n20/D 1.431 | |
| Topological Polar Surface Area (Computed) | 20.2 Ų | 20.2 Ų |
Part 2: Synthesis and Manufacturing
The most logical and industrially relevant pathway to 2-ethyl-2-hexen-1-ol begins with n-butyraldehyde, a common bulk chemical. The synthesis is a two-step process: (1) an aldol condensation to create the carbon backbone and introduce the double bond, followed by (2) a chemoselective reduction of the resulting α,β-unsaturated aldehyde.
Step 1: Aldol Condensation of n-Butyraldehyde Two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation followed by dehydration to yield the key intermediate, 2-ethyl-2-hexenal. This reaction is a cornerstone of industrial organic chemistry, efficiently forming a C-C bond.
Step 2: Chemoselective Reduction of 2-Ethyl-2-hexenal The critical step is the reduction of the aldehyde functional group of 2-ethyl-2-hexenal to a primary alcohol without reducing the C=C double bond. A full hydrogenation would yield the saturated 2-ethylhexanol. Therefore, a chemoselective reducing agent is required. This choice is paramount for the success of the synthesis. Reagents such as nickel boride, generated in situ, or specialized catalysts like unsupported nanoporous gold (AuNPore) have demonstrated excellent selectivity for the 1,2-reduction of the carbonyl group in α,β-unsaturated aldehydes, yielding the desired allylic alcohol.
Caption: Synthetic pathway to (2E)-2-Ethyl-2-hexen-1-ol.
Exemplary Laboratory Protocol: Chemoselective Reduction
This protocol is a representative methodology based on the chemoselective reduction of α,β-unsaturated aldehydes using nickel boride.
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System Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), dissolve the substrate, 2-ethyl-2-hexenal (1.0 eq), in a methanol-water solvent system (e.g., 9:1 v/v).
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Reagent Addition: To this stirred solution, add nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.5 eq) and allow it to dissolve completely.
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Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes. The addition is exothermic and will cause vigorous hydrogen evolution and the formation of a black precipitate of nickel boride.
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Causality: The in situ generation of finely divided, highly active nickel boride is crucial. Performing the reaction at reduced temperature and with slow addition of NaBH₄ helps to control the reaction rate and favors the selective 1,2-reduction of the aldehyde over the 1,4-conjugate reduction of the alkene.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup and Purification: Upon completion, carefully quench the reaction by adding dilute hydrochloric acid to dissolve the excess nickel boride. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Isolation: Purify the crude product via flash column chromatography on silica gel to yield pure 2-ethyl-2-hexen-1-ol.
Part 3: Chemical Reactivity and Key Reactions
The dual functionality of an alcohol and an alkene in an allylic arrangement governs the reactivity of 2-ethyl-2-hexen-1-ol.
Oxidation
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant determines the outcome.
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To Aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) will selectively oxidize the primary alcohol to the corresponding aldehyde, re-forming 2-ethyl-2-hexenal.
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To Carboxylic Acid: Stronger oxidizing agents can convert the alcohol to 2-ethyl-2-hexenoic acid. Alternatively, catalytic oxidation using oxygen (O₂) or hydrogen peroxide (H₂O₂) with transition-metal catalysts offers a greener approach.
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Epoxidation: The electron-rich C=C double bond can be epoxidized using peroxy acids like m-CPBA or catalytically with reagents like vanadia-based catalysts and a peroxide source.
Esterification
As a primary alcohol, it readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Due to its allylic nature, specialized methods can be employed for high efficiency and stereochemical control.
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Mitsunobu Reaction: A highly reliable method for esterifying allylic alcohols involves reaction with a carboxylic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP). This reaction typically proceeds with a clean inversion of stereochemistry if a chiral center were present at the alcohol position.
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Transition-Metal Catalysis: Modern methods using iridium or palladium catalysts can achieve highly regio- and enantioselective allylic esterification, offering advanced control for complex molecule synthesis.
Caption: Key reaction pathways of (2E)-2-Ethyl-2-hexen-1-ol.
Part 4: Spectroscopic Analysis
While experimental spectra for 2-ethyl-2-hexen-1-ol are not widely published, its structure allows for accurate prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product characterization.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)
| ¹H NMR (Predicted) | Assignment | ¹³C NMR (Predicted) | Assignment |
|---|---|---|---|
| ~5.4-5.6 ppm (t) | Vinylic H (-CH=) | ~140-142 ppm | Quaternary Alkene C (-C(Et)=) |
| ~4.0-4.2 ppm (s) | Methylene H (-CH₂OH) | ~123-125 ppm | Vinylic CH (-CH=) |
| ~2.0-2.2 ppm (q) | Allylic H (-CH₂-CH₃) | ~67-69 ppm | Methylene C (-CH₂OH) |
| ~1.9-2.1 ppm (q) | Allylic H (-CH₂-CH₂CH₃) | ~29-31 ppm | Allylic C (-CH₂-CH₂CH₃) |
| ~1.3-1.5 ppm (sextet) | Methylene H (-CH₂-CH₃) | ~22-24 ppm | Methylene C (-CH₂-CH₃) |
| ~1.5-2.5 ppm (br s) | Hydroxyl H (-OH) | ~21-23 ppm | Allylic C (-CH₂-CH₃) |
| ~0.9-1.1 ppm (t) | Methyl H (-CH₂-CH₃) | ~13-15 ppm | Methyl C (-CH₂-CH₃) |
| ~0.8-1.0 ppm (t) | Methyl H (-CH₂-CH₃) | ~12-14 ppm | Methyl C (-CH₂-CH₃) |
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3200-3500 (broad) | O-H | Alcohol hydroxyl stretch |
| 3010-3050 (medium) | =C-H | Vinylic C-H stretch |
| 2850-2960 (strong) | C-H | Aliphatic C-H stretch |
| 1665-1680 (weak) | C=C | Alkene C=C stretch (tetrasubstituted) |
| 1000-1080 (strong) | C-O | Primary alcohol C-O stretch |
Mass Spectrometry: Electron ionization mass spectra are available through databases such as the NIST WebBook. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128, with characteristic fragmentation patterns including the loss of water (M-18) and cleavage of the alkyl chains.
Part 5: Applications and Uses
The primary application of 2-ethyl-2-hexen-1-ol is as a reactive intermediate in organic synthesis. Its defined structure makes it a useful building block for more complex molecules.
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Fine Chemicals: It serves as a precursor in the synthesis of natural products and other complex targets. For instance, it has been noted as an intermediate in the synthesis of (±)-Stemonamine and (±)-Cephalotaxine.
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Fragrance and Flavors: While less common than other C8 alcohols, its structure suggests potential use in the fragrance and flavor industry to create unique scent and taste profiles.
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Polymer Chemistry: It can be used in the formulation of specific polymers, where the allylic group could be used for cross-linking or further functionalization.
Part 6: Safety and Handling
Proper handling of 2-ethyl-2-hexen-1-ol is essential for laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 5: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | GHS02: FlameGHS07: Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves

